molecular formula C8H5BrClN3 B13688353 4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole

4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole

Cat. No.: B13688353
M. Wt: 258.50 g/mol
InChI Key: WZNAROQCVZZHQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-chlorobenzyl chloride and sodium azide.

    Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

    Cyclization: The azide group reacts with the benzyl chloride to form the triazole ring through a cycloaddition reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming more complex structures.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-Bromo-3-chlorophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    4-Bromo-3-chlorophenylboronic acid: This compound has similar substituents on the phenyl ring but lacks the triazole moiety.

    4-Bromo-3-chlorophenylacetonitrile: This compound contains a nitrile group instead of the triazole ring.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring instead of the triazole ring.

The uniqueness of this compound lies in its specific combination of substituents and the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5BrClN3

Molecular Weight

258.50 g/mol

IUPAC Name

4-(4-bromo-3-chlorophenyl)-2H-triazole

InChI

InChI=1S/C8H5BrClN3/c9-6-2-1-5(3-7(6)10)8-4-11-13-12-8/h1-4H,(H,11,12,13)

InChI Key

WZNAROQCVZZHQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNN=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.